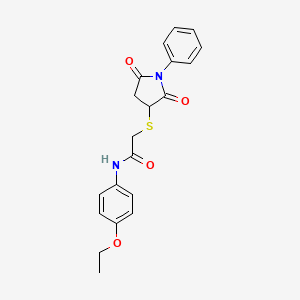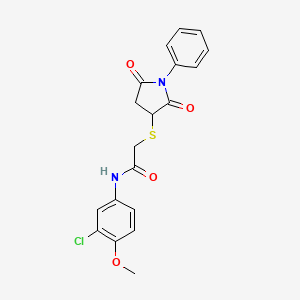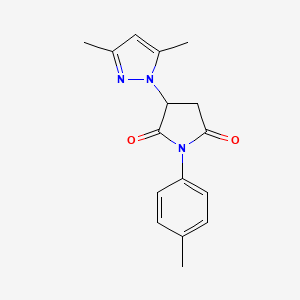![molecular formula C22H24N2O5S B4157652 N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide](/img/structure/B4157652.png)
N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an ethylphenyl group, and a pyrrolidinylthioacetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:
Preparation of 3,5-dimethoxyphenyl acetic acid: This can be achieved through the methylation of phenol derivatives followed by carboxylation.
Formation of 1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl thioester: This involves the reaction of 4-ethylphenylamine with succinic anhydride to form the pyrrolidinyl ring, followed by thiolation.
Coupling Reaction: The final step involves coupling the 3,5-dimethoxyphenyl acetic acid with the 1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl thioester under appropriate conditions, such as the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect. For example, if the compound targets an enzyme involved in inflammation, it may reduce the production of inflammatory mediators.
Comparaison Avec Des Composés Similaires
N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide can be compared with other similar compounds to highlight its uniqueness:
N-(3,5-dimethoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-(3,5-dimethoxyphenyl)-2-{[1-(4-isopropylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide: Contains an isopropyl group instead of an ethyl group.
N-(3,5-dimethoxyphenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide: Contains a chlorine atom instead of an ethyl group.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-4-14-5-7-16(8-6-14)24-21(26)12-19(22(24)27)30-13-20(25)23-15-9-17(28-2)11-18(10-15)29-3/h5-11,19H,4,12-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHIBDTWZPGKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(3-chloro-4-methoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide](/img/structure/B4157618.png)
![2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2,6-diethylphenyl)acetamide](/img/structure/B4157619.png)
![2-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B4157639.png)
![N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide](/img/structure/B4157651.png)
![N-(3-bromophenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide](/img/structure/B4157655.png)
![N-(3,4-dimethylphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide](/img/structure/B4157665.png)
![N-(2,6-dimethylphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide](/img/structure/B4157669.png)
